molecular formula C10H12FN B15297230 5-Cyclopropyl-4-fluoro-2-methylaniline

5-Cyclopropyl-4-fluoro-2-methylaniline

Cat. No.: B15297230
M. Wt: 165.21 g/mol
InChI Key: ARCLMRNFIXWLSS-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4-fluoro-2-methylaniline is an organic compound with the molecular formula C10H12FN. It is a derivative of aniline, featuring a cyclopropyl group, a fluorine atom, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-4-fluoro-2-methylaniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. The cyclopropyl group can be added via a cyclopropanation reaction, and the methyl group can be introduced through a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or other transition metals, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

5-Cyclopropyl-4-fluoro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Cyclopropyl-4-fluoro-2-methylaniline exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity to enzymes or receptors, while the fluorine atom can enhance its metabolic stability. The methyl group may affect the compound’s lipophilicity and overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-4-fluoro-2-methylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

5-cyclopropyl-4-fluoro-2-methylaniline

InChI

InChI=1S/C10H12FN/c1-6-4-9(11)8(5-10(6)12)7-2-3-7/h4-5,7H,2-3,12H2,1H3

InChI Key

ARCLMRNFIXWLSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C2CC2)F

Origin of Product

United States

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